![molecular formula H6N4O4Pd B1582789 trans-Diamminedinitropalladium(II) CAS No. 28068-05-5](/img/structure/B1582789.png)
trans-Diamminedinitropalladium(II)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
trans-Diamminedinitropalladium(II) can be synthesized through the reaction of palladium(II) chloride with ammonia and sodium nitrite. The reaction typically occurs in an aqueous solution under controlled conditions. The general reaction is as follows:
[ \text{PdCl}_2 + 2\text{NH}_3 + 2\text{NaNO}_2 \rightarrow \text{Pd(NH}_3\text{)}_2(\text{NO}_2\text{)}_2 + 2\text{NaCl} ]
The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of diamminebis(nitrito-O)palladium involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
trans-Diamminedinitropalladium(II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium metal or lower oxidation state complexes.
Substitution: The ammonia and nitrite ligands can be substituted by other ligands such as phosphines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions are typically carried out in organic solvents like ethanol or acetone, often under reflux conditions.
Major Products
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium metal or palladium(I) complexes.
Substitution: Various palladium complexes with different ligands.
Scientific Research Applications
1. Catalysis
trans-Diamminedinitropalladium(II) is utilized as a catalyst in various organic synthesis reactions, including:
- Hydrogenation : Facilitating the addition of hydrogen to unsaturated compounds.
- Carbon-Carbon Coupling Reactions : Such as Suzuki and Heck reactions, which are crucial in pharmaceutical synthesis.
2. Biological Activity
Research indicates that trans-Diamminedinitropalladium(II) interacts with biomolecules, showing potential for:
-
Anticancer Therapy : The compound demonstrates cytotoxic effects against various cancer cell lines, including:
- Mouse mammary carcinoma (4T1)
- Human breast cancer (MDA-MB-468)
- Human colon cancer (HCT116)
- Antimicrobial Properties : Studies have shown effectiveness against several bacterial strains, indicating potential use as an antimicrobial agent.
3. Materials Science
The compound is employed in the development of advanced materials, including:
- Nanoparticles : Used in electronics and energy storage devices.
- Conductive Polymers : Important for applications in sensors and electronic components.
Case Studies and Research Findings
Several studies highlight the potential therapeutic applications of trans-Diamminedinitropalladium(II):
-
In Vitro Cytotoxicity Study
- A study published in Dalton Transactions evaluated the cytotoxic effects of palladium complexes, revealing significant activity against multiple human tumor cell lines. The results indicated that trans-Diamminedinitropalladium(II) exhibited cytotoxicity comparable to that of cisplatin.
-
Binding Studies
- Fluorescence spectroscopy was used to assess the binding affinity of trans-Diamminedinitropalladium(II) to calf thymus DNA and human serum albumin (HSA). High binding constants were recorded, suggesting strong interactions that may underpin its biological effects.
-
Comparative Analysis
- When compared with cis-Diamminedichloropalladium(II), trans-Diamminedinitropalladium(II) exhibited distinct biological profiles, emphasizing the importance of ligand arrangement in determining biological activity.
Mechanism of Action
The mechanism of action of diamminebis(nitrito-O)palladium involves its ability to form strong complexes with both inorganic and organic ligands. Palladium ions can disturb cellular equilibria, replace other essential ions, and interact with functional groups of macromolecules such as proteins or DNA. This interaction can lead to the inhibition of cellular processes and has been explored for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Diamminebis(nitrito-O)platinum: Similar structure but with platinum instead of palladium.
Diamminebis(nitrito-O)rhodium: Similar structure but with rhodium instead of palladium.
Diamminebis(nitrito-O)iridium: Similar structure but with iridium instead of palladium.
Uniqueness
trans-Diamminedinitropalladium(II) is unique due to its specific coordination environment and the chemical properties imparted by the palladium center. Compared to its platinum, rhodium, and iridium analogs, it exhibits different reactivity and catalytic properties, making it valuable for specific applications in catalysis and materials science.
Biological Activity
trans-Diamminedinitropalladium(II) (trans-[Pd(NH₃)₂(NO₂)₂]) is a coordination compound of palladium that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article provides an overview of its biological activity, including its mechanisms of action, cytotoxicity, and interactions with biomolecules.
Chemical Structure and Properties
trans-Diamminedinitropalladium(II) is characterized by a square planar geometry, where two ammonia molecules and two nitro ligands coordinate to a central palladium ion. The molecular formula is . This unique ligand arrangement significantly influences its chemical properties and potential applications in medicinal chemistry.
The biological activity of trans-Diamminedinitropalladium(II) primarily stems from its ability to interact with cellular macromolecules such as DNA and proteins. The mechanism involves:
- DNA Binding : Studies have shown that trans-Diamminedinitropalladium(II) can bind to DNA, leading to structural modifications that disrupt normal cellular processes. This interaction is crucial for its cytotoxic effects on cancer cells .
- Protein Interaction : The compound also interacts with proteins, potentially affecting their function and contributing to its anticancer properties .
Cytotoxicity Studies
In vitro studies have demonstrated that trans-Diamminedinitropalladium(II) exhibits significant cytotoxicity against various human cancer cell lines. The following table summarizes key findings from recent research:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
Jurkat (leukemia) | 10-20 | Induces apoptosis |
HCT-116 (colorectal carcinoma) | 15-25 | Growth inhibition |
HeLa (cervical carcinoma) | 12-22 | Cytotoxic effects observed |
MCF-7 (breast adenocarcinoma) | 20-30 | Significant cell death |
A549 (lung adenocarcinoma) | 18-28 | Inhibition of proliferation |
Non-cancerous 3T3 cells | >100 | Minimal cytotoxicity |
These results indicate that trans-Diamminedinitropalladium(II) has a comparable or superior cytotoxic effect relative to traditional chemotherapeutic agents like cisplatin .
Case Studies and Research Findings
- Antiproliferative Activity : A study evaluated the antiproliferative effects of several palladium(II) complexes, including trans-Diamminedinitropalladium(II), on human tumor cell lines. The results suggested that these complexes could serve as potential alternatives to platinum-based drugs due to their efficacy in inhibiting tumor growth .
- Mechanistic Insights : Research utilizing docking studies has provided insights into how trans-Diamminedinitropalladium(II) interacts with the transcription factor NF-κB and human serum albumin (HSA). These interactions are believed to play a role in modulating cellular responses and enhancing the compound's therapeutic potential .
- Comparative Studies : Comparative analyses with other palladium complexes have shown that trans-Diamminedinitropalladium(II) demonstrates unique reactivity patterns, which may be advantageous in specific therapeutic contexts .
Properties
IUPAC Name |
azane;palladium(2+);dinitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO2.2H3N.Pd/c2*2-1-3;;;/h2*(H,2,3);2*1H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVAROJZEMZJGB-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N(=O)[O-].N(=O)[O-].[Pd+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N4O4Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28068-05-5, 14852-83-6, 14409-60-0 | |
Record name | Diamminebis(nitrito-κO)palladium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28068-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Palladium, diamminebis(nitrito-kappaO)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028068055 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palladium, diamminebis(nitrito-.kappa.N)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Diamminebis(nitrito-N)palladium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diamminebis(nitrito-N)palladium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Diamminebis(nitrito-O)palladium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.362 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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